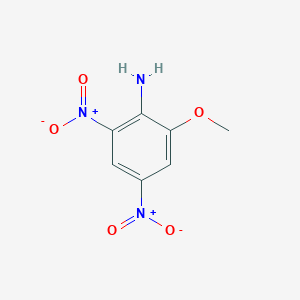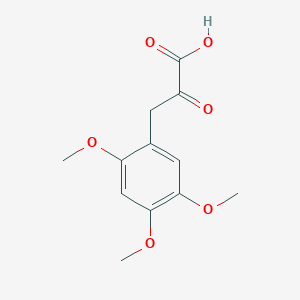
Bis(4-fluorobenzoyl) peroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-fluorobenzoyl) peroxide is an organic compound with the molecular formula C14H8F2O4. It is a type of peroxide that contains two 4-fluorobenzoyl groups. This compound is known for its applications in polymer chemistry and as an initiator in various chemical reactions due to its ability to decompose and generate free radicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bis(4-fluorobenzoyl) peroxide can be synthesized through the reaction of 4-fluorobenzoyl chloride with hydrogen peroxide in the presence of a base. The reaction typically involves the following steps:
Preparation of 4-fluorobenzoyl chloride: This is achieved by reacting 4-fluorobenzoic acid with thionyl chloride.
Formation of this compound: The 4-fluorobenzoyl chloride is then reacted with hydrogen peroxide in the presence of a base such as pyridine or sodium hydroxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Bis(4-fluorobenzoyl) peroxide primarily undergoes decomposition reactions to generate free radicals. These free radicals can then participate in various types of reactions, including:
Oxidation: The peroxide can oxidize other compounds by transferring oxygen atoms.
Substitution: The free radicals generated can substitute hydrogen atoms in organic molecules.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other peroxides. The reactions are typically carried out under mild conditions.
Substitution: Reagents such as halogens (e.g., bromine) can be used in the presence of this compound to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific substrates and conditions used. For example, in oxidation reactions, the products may include alcohols, ketones, or carboxylic acids .
Aplicaciones Científicas De Investigación
Bis(4-fluorobenzoyl) peroxide has a wide range of applications in scientific research, including:
Polymer Chemistry: It is used as an initiator for the polymerization of various monomers to form polymers with specific properties.
Material Science: The compound is used in the synthesis of hyperbranched polymers and other advanced materials.
Biomedical Research: Its ability to generate free radicals makes it useful in studies related to oxidative stress and its effects on biological systems.
Industrial Applications: It is used in the production of coatings, adhesives, and other materials that require controlled polymerization processes.
Mecanismo De Acción
The primary mechanism of action of bis(4-fluorobenzoyl) peroxide involves the decomposition of the peroxide bond to generate free radicals. These free radicals can then initiate various chemical reactions by abstracting hydrogen atoms or adding to double bonds in organic molecules. The molecular targets and pathways involved depend on the specific reactions and substrates used .
Comparación Con Compuestos Similares
Similar Compounds
Benzoyl Peroxide: Similar in structure but lacks the fluorine atoms.
Dibenzoyl Peroxide: Another similar compound used in polymer chemistry and as a bleaching agent.
Uniqueness
Bis(4-fluorobenzoyl) peroxide is unique due to the presence of fluorine atoms, which can influence its reactivity and the properties of the resulting products. The fluorine atoms can enhance the stability of the compound and affect its interactions with other molecules .
Propiedades
Número CAS |
582-92-3 |
|---|---|
Fórmula molecular |
C14H8F2O4 |
Peso molecular |
278.21 g/mol |
Nombre IUPAC |
(4-fluorobenzoyl) 4-fluorobenzenecarboperoxoate |
InChI |
InChI=1S/C14H8F2O4/c15-11-5-1-9(2-6-11)13(17)19-20-14(18)10-3-7-12(16)8-4-10/h1-8H |
Clave InChI |
TYKGVIDLNFGKOJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)OOC(=O)C2=CC=C(C=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl imidazo[1,2-b]pyridazine-6-carboxylate](/img/structure/B13685947.png)




![3-Benzyl-8-Boc-3,8-diazabicyclo[3.2.1]octane-1-carbaldehyde](/img/structure/B13685966.png)







